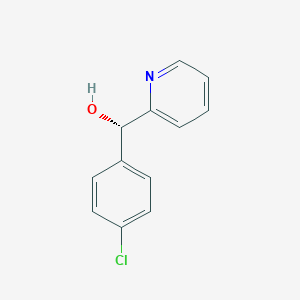

(S)-(4-クロロフェニル)(ピリジン-2-イル)メタノール

説明

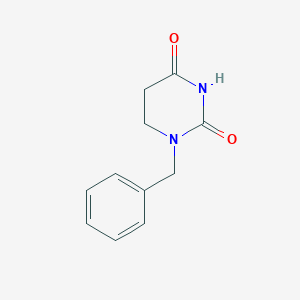

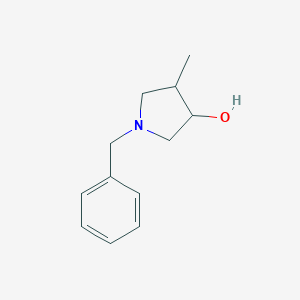

“(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound that contains a pyridin-2-yl group and a 4-chlorophenyl group attached to a methanol molecule . It is a chiral compound due to the presence of the stereogenic carbon in the methanol part .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the asymmetric reduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst . The reaction conditions were optimized to achieve 99% conversion and 98.4% enantiomeric excess .Molecular Structure Analysis

The molecular structure of “(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” can be inferred from its name. It contains a pyridin-2-yl group, a 4-chlorophenyl group, and a methanol group. The “S” denotes the stereochemistry at the chiral center in the methanol part .科学的研究の応用

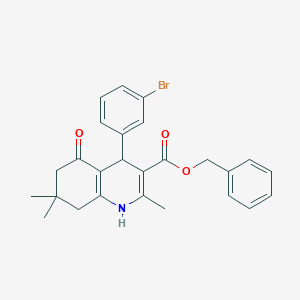

- これらの誘導体は、不死化ラット肝星細胞(HSC-T6)に対する抗線維化活性を評価されました。 注目すべきことに、これらの化合物のいくつかは、ピルフェニドンやBipy55′DCなどの既存の薬物よりも優れた抗線維化効果を示しました .

- TRPV3は、感覚知覚、皮膚の健康、体温調節に関与する受容体です。 TRPV3活性を調節することで、疼痛管理や皮膚疾患に影響を与える可能性があります .

- (S)-フェニル(ピリジン-2-イル)メタノール((S)-2)の合成は、基質の制限と製造方法のために課題を呈します。 研究者は、効率的な合成経路を探求し続けています .

医薬品化学と創薬

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

金属フリーのN-(ピリジン-2-イル)アミド合成

キラルアルコール合成

作用機序

Target of Action

Similar compounds have been found to interact with the transient receptor potential vanilloid 3 (trpv3) channels . TRPV3 channels are non-selective cation channels that are predominantly expressed in the skin and play a crucial role in maintaining skin health and integrity .

Mode of Action

Antagonists typically work by binding to the active site of their target, preventing the target from interacting with its natural ligand and thus inhibiting its function .

Biochemical Pathways

Given its potential interaction with trpv3 channels, it can be inferred that it may influence calcium signaling pathways, as trpv3 channels are involved in the regulation of intracellular calcium levels .

Result of Action

If it acts as an antagonist of trpv3 channels, it may lead to a decrease in intracellular calcium levels, potentially affecting various cellular processes regulated by calcium signaling .

特性

IUPAC Name |

(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452173 | |

| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176022-47-2 | |

| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)